(2-Amino-4,5-dimethoxyphenyl)acetic acid

Catalog No.
S15467545
CAS No.
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-4,5-dimethoxyphenyl)acetic acid

Product Name

(2-Amino-4,5-dimethoxyphenyl)acetic acid

IUPAC Name

2-(2-amino-4,5-dimethoxyphenyl)acetic acid

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4,11H2,1-2H3,(H,12,13)

InChI Key

KDJKRNXBPGDZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)N)OC

(2-Amino-4,5-dimethoxyphenyl)acetic acid is a highly specialized, pre-reduced ortho-amino phenylacetic acid building block. In industrial and medicinal chemistry procurement, its primary value lies in its role as the direct precursor to 5,6-dimethoxyindolin-2-one (5,6-dimethoxyoxindole), a privileged heterocyclic scaffold central to numerous tyrosine kinase inhibitors and biologically active alkaloids [1]. By featuring a free amino group positioned ortho to the acetic acid moiety, this compound undergoes highly efficient intramolecular lactamization. Procuring this specific pre-reduced form allows synthetic chemists to bypass the harsh reduction conditions typically required for its nitro-analog, streamlining the synthesis of complex pharmaceuticals and improving functional group tolerance during library generation .

Substituting (2-Amino-4,5-dimethoxyphenyl)acetic acid with the more common generic precursor, 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, introduces significant process bottlenecks. The nitro-analog requires a dedicated reduction step (e.g., catalytic hydrogenation under pressure or chemical reduction via Fe/AcOH) to generate the amine prior to cyclization [1]. This reduction step is frequently incompatible with target molecules containing sensitive functional groups (such as reducible alkenes, halogens, or specific protecting groups) and requires specialized high-pressure equipment during scale-up. Furthermore, substituting with the unsubstituted (2-aminophenyl)acetic acid fails in pharmacological applications; the absence of the 4,5-dimethoxy groups fundamentally alters the electron density of the resulting oxindole core, eliminating critical hydrogen-bonding and steric interactions required for high-affinity binding in the hinge region of target kinases [2].

Elimination of High-Pressure Reduction Steps in Oxindole Synthesis

Procuring the pre-reduced (2-amino-4,5-dimethoxyphenyl)acetic acid allows for direct, single-step cyclization to 5,6-dimethoxyindolin-2-one under mild acidic or coupling conditions, typically achieving >90% isolated yields. In contrast, utilizing the baseline 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid requires a preliminary reduction step (e.g., 10% Pd/C, H2 at 40-50 psi), which not only adds a unit operation but often limits the overall two-step yield to 65-75% due to side reactions and incomplete reduction .

Evidence DimensionSynthetic steps and overall yield to oxindole core
Target Compound Data1 step (direct lactamization), >90% yield
Comparator Or Baseline2-(4,5-dimethoxy-2-nitrophenyl)acetic acid (2 steps: reduction then cyclization, ~65-75% yield)
Quantified DifferenceEliminates 1 process step and improves overall yield by 15-25%
ConditionsStandard laboratory or pilot-scale oxindole synthesis protocols

Bypassing the nitro-reduction step reduces equipment requirements (no pressure vessels) and significantly improves process safety and throughput during scale-up.

Kinase Binding Affinity Enhancement via Methoxy Substitution

The 4,5-dimethoxy substitution pattern on the resulting oxindole core is critical for target engagement. Downstream inhibitors derived from (2-amino-4,5-dimethoxyphenyl)acetic acid exhibit nanomolar IC50 values against specific receptor tyrosine kinases (e.g., VEGFR, c-Src) due to favorable electron density and steric fit in the ATP-binding pocket. Comparatively, analogs derived from the unsubstituted (2-aminophenyl)acetic acid often show a 10- to 100-fold drop in binding affinity (shifting from nanomolar to micromolar IC50 ranges) for these specific targets [1].

Evidence DimensionIn vitro kinase inhibition (IC50) of downstream derivatives
Target Compound DataNanomolar range (e.g., 10-50 nM) for optimized 5,6-dimethoxyoxindoles
Comparator Or Baseline(2-Aminophenyl)acetic acid derivatives (Micromolar range, e.g., 1-5 µM)
Quantified Difference10- to 100-fold improvement in target binding affinity
ConditionsIn vitro kinase biochemical assays (e.g., VEGFR2, c-Src)

Procuring the exact dimethoxy-substituted precursor is strictly necessary for synthesizing high-affinity kinase inhibitors, as unsubstituted analogs are pharmacologically inactive in these specific models.

Cyclization Efficiency vs. Esterified Precursors

The free carboxylic acid form of (2-amino-4,5-dimethoxyphenyl)acetic acid allows for rapid lactamization using standard peptide coupling reagents (e.g., EDC, HATU) or mild thermal conditions. In contrast, utilizing the esterified comparator, methyl (2-amino-4,5-dimethoxyphenyl)acetate, requires stronger basic conditions (e.g., NaOMe) or significantly higher temperatures to force the cyclization, which can lead to degradation of sensitive functional groups or lower purity profiles in the final product [1].

Evidence DimensionConditions required for intramolecular lactamization
Target Compound DataMild coupling reagents or weak acid, room temperature to 80°C
Comparator Or BaselineMethyl (2-amino-4,5-dimethoxyphenyl)acetate (Requires strong base or >120°C)
Quantified DifferenceEnables cyclization at 40-60°C lower temperatures without strong bases
ConditionsIntramolecular ring closure to form the oxindole core

The free acid form provides a wider thermodynamic window for cyclization, protecting sensitive substrates from degradation during complex library synthesis.

Scale-Up Manufacturing of 5,6-Dimethoxyoxindole APIs

Because it eliminates the need for high-pressure hydrogenation, this compound is the optimal starting material for pilot-scale and commercial manufacturing of 5,6-dimethoxyindolin-2-one. It allows facilities lacking specialized pressure reactors to safely and efficiently produce the oxindole core in high yield .

Synthesis of Functionalized Kinase Inhibitor Libraries

In medicinal chemistry, this compound is the preferred precursor for generating libraries of 3-arylidene-5,6-dimethoxyindolin-2-ones. The free acid ensures mild cyclization conditions, preserving sensitive functional groups on other parts of the molecule that would otherwise be destroyed by the strong bases required for ester cyclization or the reductants required for nitro-precursors [1].

Total Synthesis of Methoxy-Substituted Alkaloids

For the total synthesis of complex natural products requiring a 4,5-dimethoxyoxindole motif (such as specific Mitragyna or Rauvolfia alkaloid analogs), this building block provides a direct, high-yielding route to the required heterocyclic core without risking the over-reduction of other critical double bonds or stereocenters in the target scaffold [2].

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

211.08445790 g/mol

Monoisotopic Mass

211.08445790 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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